Cas no 62689-52-5 (N,N-Dimethyl-2-nitropropan-1-amine hydrochloride)
N,N-Dimethyl-2-nitropropan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanamine, N,N-dimethyl-2-nitro-, monohydrochloride
- N,N-Dimethyl-2-nitro-1-propanamine hydrochloride (1:1)
- N,N-DIMETHYL-2-NITROPROPAN-1-AMINE (HYDROCHLORIDE)
- N,N-dimethyl-2-nitropropan-1-amine hydrochloride
- N,N-diMethyl-2-nitropropan-1-aMine(Hydrochloride)
- CS-13711
- N,N-dimethyl-2-nitropropan-1-amine;hydrochloride
- DIMETHYL(2-NITROPROPYL)AMINE HYDROCHLORIDE
- CS-M0740
- AKOS006371775
- 62689-52-5
- N,N-DIMETHYL-2-NITROPROPAN-1-AMINE HCL
- DB-244086
- N,N-Dimethyl-2-nitropropan-1-amine hydrochloride
-
- MDL: MFCD18642799
- Inchi: 1S/C5H12N2O2.ClH/c1-5(7(8)9)4-6(2)3;/h5H,4H2,1-3H3;1H
- InChI Key: YPANSQPGXBLKJX-UHFFFAOYSA-N
- SMILES: Cl.[O-][N+](C(C)CN(C)C)=O
Computed Properties
- Exact Mass: 168.0665554g/mol
- Monoisotopic Mass: 168.0665554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 97.6
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.1
N,N-Dimethyl-2-nitropropan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H955373-250mg |
N,N-Dimethyl-2-nitropropan-1-amine Hydrochloride |
62689-52-5 | 250mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H955373-500mg |
N,N-Dimethyl-2-nitropropan-1-amine Hydrochloride |
62689-52-5 | 500mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H955373-2.5g |
N,N-Dimethyl-2-nitropropan-1-amine Hydrochloride |
62689-52-5 | 2.5g |
$ 80.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | D766399-25g |
N,N-diMethyl-2-nitropropan-1-aMine (Hydrochloride) |
62689-52-5 | 98+% | 25g |
$245 | 2023-09-02 | |
| Chemenu | CM539989-5g |
N,N-Dimethyl-2-nitropropan-1-amine hydrochloride |
62689-52-5 | 98% | 5g |
$52 | 2023-02-02 | |
| Chemenu | CM539989-10g |
N,N-Dimethyl-2-nitropropan-1-amine hydrochloride |
62689-52-5 | 98% | 10g |
$86 | 2023-02-02 | |
| Chemenu | CM539989-25g |
N,N-Dimethyl-2-nitropropan-1-amine hydrochloride |
62689-52-5 | 98% | 25g |
$173 | 2023-02-02 | |
| ChemScence | CS-M0740-25g |
N,N-Dimethyl-2-nitropropan-1-amine hydrochloride |
62689-52-5 | 25g |
$99.0 | 2022-04-26 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057118-250mg |
N,N-Dimethyl-2-nitropropan-1-amine hydrochloride |
62689-52-5 | 98% | 250mg |
¥62.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057118-1g |
N,N-Dimethyl-2-nitropropan-1-amine hydrochloride |
62689-52-5 | 98% | 1g |
¥156.00 | 2024-05-06 |
N,N-Dimethyl-2-nitropropan-1-amine hydrochloride Related Literature
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on N,N-Dimethyl-2-nitropropan-1-amine hydrochloride
N,N-Dimethyl-2-nitropropan-1-amine Hydrochloride (CAS No. 62689-52-5): An Overview
N,N-Dimethyl-2-nitropropan-1-amine hydrochloride (CAS No. 62689-52-5) is a versatile compound with significant applications in various fields, including pharmaceuticals, chemical synthesis, and research. This compound is a derivative of nitropropane and is characterized by its unique chemical structure and properties. In this article, we will delve into the chemical characteristics, synthesis methods, and potential applications of N,N-Dimethyl-2-nitropropan-1-amine hydrochloride, as well as highlight recent research findings that underscore its importance in the scientific community.
Chemical Structure and Properties
N,N-Dimethyl-2-nitropropan-1-amine hydrochloride is a white crystalline solid with the molecular formula C5H13N3O2·HCl. The compound features a nitro group (-NO2) attached to a propyl chain, which is further substituted with two methyl groups (-CH3) on the amine nitrogen. The presence of the hydrochloride salt form enhances its solubility in water and other polar solvents. This unique structure imparts several important properties to the compound:
- Solubility: Highly soluble in water and polar organic solvents.
- Melting Point: Approximately 140°C.
- Purity: Typically available in high purity grades (≥98%).
- Stability: Stable under normal storage conditions but should be protected from moisture and high temperatures.
Synthesis Methods
The synthesis of N,N-Dimethyl-2-nitropropan-1-amine hydrochloride can be achieved through several routes, each with its own advantages and challenges. One common method involves the nitration of 1-amino-2-methylpropane followed by N-methylation. Another approach involves the reaction of 2-nitropropyl chloride with dimethylamine in the presence of a suitable catalyst. Recent advancements in green chemistry have led to more environmentally friendly synthesis methods, such as using microwave-assisted reactions to reduce reaction times and improve yields.
Pharmaceutical Applications
N,N-Dimethyl-2-nitropropan-1-amine hydrochloride has shown promise in pharmaceutical research due to its potential as a precursor for various bioactive compounds. One notable application is in the development of nitric oxide (NO) donors, which are used to treat cardiovascular diseases such as hypertension and angina pectoris. The nitro group in the compound can be reduced to generate NO, making it a valuable intermediate in the synthesis of NO-releasing drugs.
A recent study published in the Journal of Medicinal Chemistry explored the use of N,N-Dimethyl-2-nitropropan-1-amine hydrochloride as a building block for novel antiviral agents. The researchers found that derivatives of this compound exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. This finding opens up new avenues for the development of antiviral therapeutics using this versatile compound.
Analytical Techniques and Characterization
The accurate characterization of N,N-Dimethyl-2-nitropropan-1-amine hydrochloride is crucial for both research and industrial applications. Various analytical techniques are employed to ensure the purity and identity of the compound:
- Infrared Spectroscopy (IR): strong>
- The IR spectrum of N,N-Dimethyl-2-nitropropan-1-amine hydrochloride shows characteristic peaks corresponding to the nitro group (-NO2) at around 1500 cm-1, amine groups (-NH) at around 3300 cm-1, and methyl groups (-CH3) at around 2900 cm-1.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: strong>
- The proton NMR (1H NMR) spectrum displays distinct signals for the methyl protons at around 3 ppm, methylene protons at around 4 ppm, and amine protons at around 7 ppm. The carbon NMR (13C NMR) spectrum provides additional information about the carbon skeleton.
- Mass Spectrometry (MS): strong>
- The mass spectrum confirms the molecular weight of N,N-Dimethyl-2-nitropropan-1-amine hydrochloride by showing a prominent peak at m/z 168 (M+H).
Safety Considerations and Handling Guidelines strong>
N,N-Dimethyl-2-nitropropan- strong>-amine hydrochloride," it is essential to follow standard safety protocols to ensure both personal safety and environmental protection. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. Personal protective equipment (PPE), such as gloves, goggles, and lab coats, should be worn when handling this compound to prevent skin contact and inhalation. In case of accidental exposure, immediate medical attention should be sought. p>" "< p >< strong >Current Research Trends strong > p>" "< p >The field of medicinal chemistry continues to evolve rapidly, with ongoing research exploring new applications forN,N-Dimethyl- strong>-nitropropan- strong>-amine hydrochloride." A recent study published in Organic & Biomolecular Chemistry investigated the use of this compound as a scaffold for developing selective inhibitors of protein kinases involved in cancer signaling pathways. The researchers synthesized several derivatives with improved potency and selectivity compared to existing inhibitors, highlighting the potential ofN,N- strong>-Dimethyl- strong>-nitropropan- strong>-amine hydrochloride" as a lead compound for drug discovery. p>" "< p >Another area of interest is the use ofN,N- strong>-Dimethyl- strong>-nitropropan- strong>-amine hydrochloride" in materials science." Researchers at a leading university have developed novel polymer materials incorporating this compound as a functional monomer. These materials exhibit unique properties such as enhanced mechanical strength and thermal stability, making them suitable for various industrial applications including coatings, adhesives, and composites. p>" "< p >< strong >Conclusion strong > p>" "< p >In summary,< strong >N,N- strong>-Dimethyl- strong>-nitropropan- strong>-amine hydrochloride" (CAS No." 62689-" 52-" 5)" is a versatile compound with significant potential across multiple fields." Its unique chemical structure endows it with valuable properties that make it an important intermediate in pharmaceutical research," chemical synthesis," and materials science." Ongoing research continues to uncover new applications," further solidifying its importance in the scientific community." p>"
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